LOSIGAMONE - 112856-44-7

LOSIGAMONE

Catalog Number: EVT-273797
CAS Number: 112856-44-7
Molecular Formula: C12H11ClO4
Molecular Weight: 254.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Losigamone, also known as AO-33; ADD-137022, is GABA receptor agonist potentially for the treatment of partial seizures.
Synthesis Analysis

The synthesis of losigamone has been explored through various methods, with a notable green synthesis route involving a diastereoselective aldol-type reaction. This method utilizes aromatic aldehydes and 4-methoxyfuran-2(5H)-one, resulting in losigamone and its analogues. The process emphasizes efficiency and mild conditions, aligning with environmentally friendly practices in pharmaceutical development .

Technical Details

  • Reaction Type: Diastereoselective aldol-type reaction.
  • Starting Materials: Aromatic aldehydes and 4-methoxyfuran-2(5H)-one.
  • Conditions: Mild conditions to promote selectivity and yield.
Molecular Structure Analysis

Losigamone's molecular structure is characterized by a complex arrangement that includes a furan ring and a chlorophenyl group. The chemical structure can be represented as follows:

  • Molecular Formula: C12_{12}H12_{12}ClO3_{3}
  • Molecular Weight: Approximately 240.67 g/mol.

Structural Data

The stereochemistry of losigamone is significant, as the two enantiomers demonstrate different pharmacokinetics and pharmacodynamics. The structural characteristics have been elucidated through spectroscopic techniques and X-ray crystallography, confirming its three-dimensional configuration .

Chemical Reactions Analysis

Losigamone undergoes various chemical reactions, particularly in metabolic processes within the liver. The metabolism of losigamone involves cytochrome P450 enzymes, which facilitate the conversion of losigamone into multiple metabolites. Notably, the S-enantiomer (S(+)-losigamone) produces different metabolites compared to the R-enantiomer (R(−)-losigamone), indicating stereoselective metabolism .

Technical Details

  • Metabolic Pathway: Primarily mediated by cytochrome P450 2A6.
  • Major Metabolites: Include M', M), M(, and M& for R(−)-losigamone; with S(+)-losigamone primarily producing M'.
Mechanism of Action

The exact mechanism of action of losigamone remains partially understood but is believed to involve modulation of neuronal excitability. Experimental studies suggest that losigamone enhances chloride ion influx through neuronal channels without directly binding to GABA receptors. This action may lead to a reduction in spontaneous action potentials and decreased repetitive firing of neurons .

Process Data

  • Chloride Channel Modulation: Enhances chloride influx independent of GABA.
  • Neuronal Activity Reduction: Decreases presynaptic activity leading to reduced excitability.
Physical and Chemical Properties Analysis

Losigamone exhibits several key physical and chemical properties that are relevant to its use as an antiepileptic agent:

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Stability Range: Effective within a physiological pH range.

These properties are crucial for its formulation as a therapeutic agent and influence its bioavailability and efficacy .

Applications

Losigamone has been primarily researched for its application in treating epilepsy, particularly as an add-on therapy for patients with focal seizures who do not achieve adequate control with standard treatments. Clinical studies have shown that losigamone can significantly reduce seizure frequency when administered alongside other antiepileptic drugs .

Scientific Uses

  • Antiepileptic Treatment: Used in clinical settings for managing focal epilepsy.
  • Research Tool: Investigated for understanding mechanisms of neuronal excitability and potential interactions with other antiepileptic medications.
Introduction to Losigamone as an Anticonvulsant Agent

Historical Development and Rationale for Synthesis

Losigamone (chemical name: (2R)-2-[(S)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one; molecular formula: C12H11ClO4) emerged from systematic pharmacological investigation of Kava-Kava (Piper methysticum) derivatives, a plant traditionally used in Pacific ethnomedicine for its neuroactive properties. Researchers at Dr. Wilmar Schwabe Pharmaceuticals isolated and structurally modified natural butenolides from Kava extracts, leading to the targeted synthesis of losigamone in the late 1980s [4] [8]. The compound belongs to the β-methoxy-butenolide chemical class, characterized by a furanone ring with methoxy and chlorophenylhydroxymethyl substituents. This specific configuration was engineered to enhance anticonvulsant activity while reducing the hepatotoxicity associated with crude Kava extracts [6] [8].

The initial rationale for losigamone's development centered on overcoming limitations of contemporary antiepileptic drugs (AEDs), particularly their narrow therapeutic indices and high interaction potential. Early in vitro electrophysiological studies (1988-1995) demonstrated that losigamone suppressed epileptiform activity in hippocampal and cortical slices induced by proconvulsants like picrotoxin and low magnesium solutions [1] [6]. This prompted extensive preclinical evaluation, culminating in the compound's selection for clinical development based on its broad-spectrum activity in seizure models without significant sedation at effective doses [8]. Key milestones include the first human trials in 1992 (open-label dose-finding study) and pivotal Phase III trials around 2000, sponsored by Dr. Wilmar Schwabe Pharmaceuticals [1] [4].

Table 1: Key Milestones in Losigamone Development

Year RangeDevelopment PhaseSignificant Findings
Late 1980sCompound SynthesisStructural optimization of Kava-derived butenolides yielding losigamone
1988-1995Preclinical StudiesDemonstrated suppression of epileptiform activity in hippocampal slices and efficacy in rodent seizure models (MES, PTZ)
1992First Human StudyOpen-label add-on trial (n=9) suggested therapeutic potential at 1500 mg/day
2000-2003Phase III TrialsTwo pivotal RCTs (n=203 and n=264) confirming efficacy in partial epilepsy

A critical insight from development was the differential activity of its enantiomers. Losigamone exists as a racemic mixture of (+)-losigamone (AO-242) and (–)-losigamone (AO-294). In vivo studies revealed that AO-242 primarily mediates excitatory amino acid antagonism, while AO-294 contributes minimally to this mechanism. This enantioselectivity suggested potential for future isomer-specific formulations to optimize efficacy, though clinical development proceeded with the racemate [4] [6].

Position in Contemporary Antiepileptic Drug (AED) Research

Losigamone occupies a distinctive niche in AED research as an investigational agent with dual mechanisms targeting neuronal hyperexcitability. Despite demonstrating clinical efficacy, it remains classified as an investigational compound as of 2025, having not yet progressed to regulatory approval [4] [10]. Its development reflects broader trends in epilepsy therapeutics: the pursuit of agents acting on novel molecular targets to address drug-resistant epilepsy (affecting ~30% of patients) and the strategic exploration of natural product derivatives as lead compounds [2] [6].

Contemporary research positions losigamone within the context of multimodal mechanism AEDs. Unlike classical sodium channel blockers (e.g., carbamazepine) or pure GABA enhancers, losigamone exhibits a dual mechanism: 1) Voltage-gated sodium channel blockade, reducing sustained high-frequency firing; and 2) Potentiation of GABAA-mediated chloride influx without direct receptor binding, enhancing inhibitory neurotransmission [4] [5]. Electrophysiological studies indicate it activates GABA-dependent chloride channels independently of benzodiazepine or picrotoxin sites, distinguishing it pharmacologically from conventional GABAergic drugs [1] [5]. Additionally, calcium channel modulation contributes to its inhibition of neuronal excitability in hippocampal and cortical networks [5] [6].

Table 2: Losigamone's Comparative Position Among Investigational AEDs

Mechanistic ClassDistinctive FeaturesDifferentiation from Established AEDs
Multimodal (Ion Channel Modulation + GABA Enhancement)Dual sodium channel blockade and non-receptor GABAergic potentiationBroader mechanism than sodium channel-specific agents (e.g., lacosamide); avoids direct GABA receptor tolerance issues
Enantiomer-Specific Activity(+)-Losigamone (AO-242) contributes primary excitatory amino acid antagonismPotential for future targeted enantiomer development unlike racemic conventional AEDs
Natural Product-DerivedStructural optimization of Kava butenolidesUnique chemotype compared to synthetic scaffolds dominating recent AED development

Clinical efficacy data from Cochrane meta-analyses (2019) substantiate its potential utility. As add-on therapy for focal epilepsy, losigamone significantly increases the probability of achieving ≥50% seizure reduction (RR = 1.76, 95% CI 1.14–2.72) compared to placebo, with a pronounced dose-response relationship (29.3% responder rate at 1500 mg/day vs. 17.2% at 1200 mg/day) [2] [9]. This efficacy profile situates it intermediately among newer AEDs, with an odds ratio for responder rate (2.5) between those reported for lamotrigine and zonisamide [3]. Notably, efficacy appears strongest for complex partial seizures, the most common seizure type in refractory epilepsy populations studied [1] [3].

Research challenges have impacted its development trajectory. The competitive landscape of AED development, with over 20 agents marketed since the 1990s, reduced commercial prioritization despite promising early data [3] [6]. Contemporary research priorities now emphasize: 1) Defining its potential in specific refractory subpopulations (e.g., short-duration epilepsy patients showing better response in trials); 2) Exploring enantiomer-specific formulations to enhance tolerability; and 3) Investigating non-epilepsy applications (e.g., neuropathic pain) to broaden therapeutic rationale [3] [6]. Pharmacogenomic aspects also warrant attention, as losigamone is primarily metabolized by CYP2A6, introducing potential variability in exposure across polymorphic populations [6].

Properties

CAS Number

112856-44-7

Product Name

LOSIGAMONE

IUPAC Name

(2S)-2-[(R)-(2-chlorophenyl)-hydroxymethyl]-3-methoxy-2H-furan-5-one

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

InChI

InChI=1S/C12H11ClO4/c1-16-9-6-10(14)17-12(9)11(15)7-4-2-3-5-8(7)13/h2-6,11-12,15H,1H3/t11-,12-/m1/s1

InChI Key

ICDNYWJQGWNLFP-VXGBXAGGSA-N

SMILES

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O

Solubility

Soluble in DMSO

Synonyms

(5RS)-(alphaSR)-5-(2-chlorophenylhydroxymethyl)-4-methoxy-2(5H)-furanone
5-(2-chlorophenylhydroxymethyl)-4-methoxy-2-(5H)-furanone
A 033
A-033
A033
ADD137022
AO-33
losigame
losigamone

Canonical SMILES

COC1=CC(=O)OC1C(C2=CC=CC=C2Cl)O

Isomeric SMILES

COC1=CC(=O)O[C@H]1[C@@H](C2=CC=CC=C2Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.